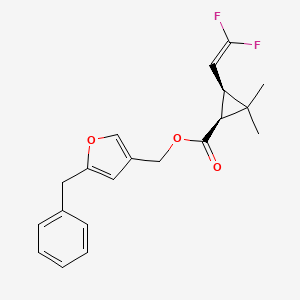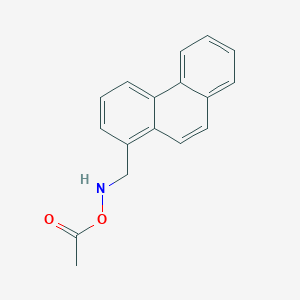
(Phenanthren-1-ylmethylamino) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenanthren-1-ylmethylamino) acetate is a chemical compound with the molecular formula C17H15NO2 It is characterized by the presence of a phenanthrene ring system attached to a methylamino group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthren-1-ylmethylamino) acetate typically involves the reaction of phenanthrene-1-carboxaldehyde with methylamine to form the corresponding imine, which is then reduced to the amine. The amine is subsequently reacted with acetic anhydride to yield the acetate ester. The reaction conditions generally include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the imine formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Phenanthren-1-ylmethylamino) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO in acidic or neutral conditions.
Reduction: NaBH in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthrene-1-carboxylic acid derivatives.
Reduction: Formation of phenanthren-1-ylmethylamine.
Substitution: Formation of various substituted phenanthrene derivatives.
Scientific Research Applications
(Phenanthren-1-ylmethylamino) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Phenanthren-1-ylmethylamino) acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with similar structural features but lacking the methylamino and acetate groups.
Phenanthren-1-ylmethylamine: A related compound with a similar core structure but without the acetate ester.
Phenanthrene-1-carboxylic acid: Another derivative with a carboxylic acid group instead of the acetate ester.
Uniqueness
(Phenanthren-1-ylmethylamino) acetate is unique due to its combination of the phenanthrene ring system with both a methylamino group and an acetate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
7476-86-0 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(phenanthren-1-ylmethylamino) acetate |
InChI |
InChI=1S/C17H15NO2/c1-12(19)20-18-11-14-6-4-8-17-15-7-3-2-5-13(15)9-10-16(14)17/h2-10,18H,11H2,1H3 |
InChI Key |
ODPRXWFXISASHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONCC1=C2C=CC3=CC=CC=C3C2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


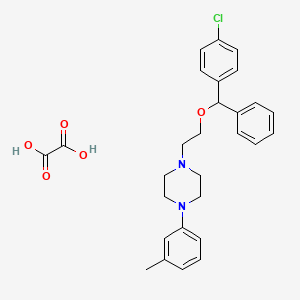



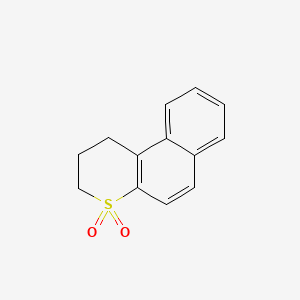
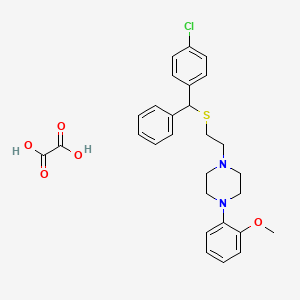
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
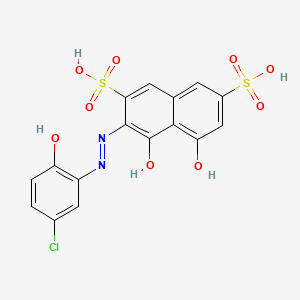
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
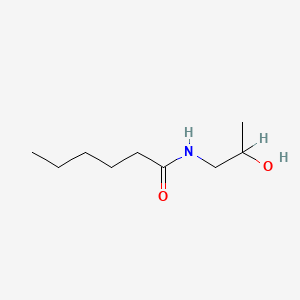

![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
